4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18518106
InChI: InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3
SMILES:
Molecular Formula: C17H22ClN5O2
Molecular Weight: 363.8 g/mol

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

CAS No.:

Cat. No.: VC18518106

Molecular Formula: C17H22ClN5O2

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine -

Specification

Molecular Formula C17H22ClN5O2
Molecular Weight 363.8 g/mol
IUPAC Name 4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
Standard InChI InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3
Standard InChI Key AJPNZOOJUKYPGV-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4

Introduction

Core Structural Features

The compound’s structure integrates three key components:

  • Pyrido[2,3-d]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 4.

  • 7-Chloro substitution: Enhances electronic and steric interactions, critical for target binding.

  • Morpholinyl groups: At positions 4 and 2,6-dimethylmorpholine, contributing to solubility and receptor interactions .

Key Identifiers

PropertyValueSource
CAS Number938443-23-3
Molecular FormulaC₁₇H₂₂ClN₅O₂
Molecular Weight363.8 g/mol
InChIInChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3/t11-,12+
SMILESCC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4

Physical and Chemical Properties

Predicted properties highlight the compound’s stability and reactivity:

PropertyValue (Predicted)Source
Density1.291 ± 0.06 g/cm³
Boiling Point567.9 ± 60.0°C
pKa5.00 ± 0.30
Hydrogen Bond Acceptors7
Rotatable Bonds2

The compound’s stability is influenced by its morpholine rings, which resist hydrolysis under physiological conditions. The chloro group enhances lipophilicity (XLogP3-AA = 2.8) , potentially improving membrane permeability.

Research Findings and Future Directions

Unmet Challenges

  • In vivo efficacy: Limited data on pharmacokinetics and toxicity.

  • Target specificity: Need to validate interactions with mTOR or DHFR.

SupplierPurityStorage Conditions
Musechem≥95%2–8°C, desiccated
Vulcanchem≥95%Not specified
Key Organics>95%2–8°C, protected from light

Safety notes: For research use only. Avoid inhalation or skin contact.

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